

In-Depth Technical Guide to the Physical Properties of mPEG45-diol

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Compound of Interest			
Compound Name:	mPEG45-diol		
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of methoxy-poly(ethylene glycol)-diol with an average molecular weight of approximately 2000 g/mol, commonly referred to as **mPEG45-diol** in certain contexts. This polymer is a critical component in various biomedical applications, most notably as a flexible and hydrophilic linker in the design of Proteolysis Targeting Chimeras (PROTACs).

Core Physical and Chemical Properties

Quantitative data for **mPEG45-diol** and a closely related polyethylene glycol (PEG 2000) are summarized below. Due to the limited availability of specific data for **mPEG45-diol**, properties of PEG 2000 are provided as a reference, given its similar molecular weight.



Property	Value (mPEG45- diol)	Value (PEG 2000 - Reference)	Source
Average Molecular Weight	2088.49 g/mol	~2000 g/mol	[Vendor Data]
CAS Number	122202-39-5	25322-68-3	[Vendor Data]
Appearance	Not specified; likely a white waxy powder or flakes	White waxy powder or flakes	[1][2]
Melting Point	Not specified	50-57.5 °C	[3][4]
Density	Not specified	~1.21 g/cm³ (at 20 °C)	[1][3]
Purity	≥ 97.5%	Not applicable	[Vendor Data]
Solubility	Soluble in DMSO (10 mM)	Soluble in water, methanol, benzene, dichloromethane. Insoluble in diethyl ether and hexane.	[Vendor Data, 4]
Storage Conditions (Powder)	-20°C for 3 years; 4°C for 2 years	Room temperature	[Vendor Data]

Experimental Protocols for Characterization

The quality and characterization of mPEG-diols are paramount for their application in drug development. The following are key experimental protocols used to determine the physicochemical properties and purity of these polymers.

Molecular Weight and Polydispersity Determination by Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer.



Methodology:

- Instrumentation: A standard HPLC system equipped with a refractive index (RI) detector.
- Columns: A set of GPC/SEC columns suitable for the separation of polymers in the desired molecular weight range (e.g., polystyrene-divinylbenzene based columns).
- Mobile Phase: A suitable solvent in which the polymer is soluble and that is compatible with the column packing, such as tetrahydrofuran (THF) or an aqueous buffer.
- Calibration: The system is calibrated using a series of narrow molecular weight PEG standards.
- Sample Preparation: The **mPEG45-diol** sample is dissolved in the mobile phase at a known concentration (e.g., 1-5 mg/mL) and filtered through a 0.22 µm syringe filter.
- Analysis: The sample is injected into the GPC/SEC system. The elution profile is recorded, and the molecular weight distribution is calculated based on the calibration curve.

Structural Confirmation and Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the mPEG-diol and to identify and quantify impurities.

Methodology:

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: A deuterated solvent in which the polymer is soluble (e.g., Deuterated Chloroform (CDCl₃) or Deuterated Water (D₂O)).
- Analysis:
 - ¹H NMR: Provides information on the proton environment. The characteristic peaks of the ethylene glycol repeating units (-O-CH₂-CH₂-O-) appear around 3.6 ppm. The methoxy end-group (-OCH₃) will have a distinct signal, as will the protons adjacent to the terminal



hydroxyl groups. Integration of these signals can be used to estimate the degree of polymerization and confirm the end-group functionality.

 ¹³C NMR: Provides information on the carbon backbone and can be used to confirm the structure and identify any carbon-containing impurities.

Diol Impurity Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the amount of PEG-diol impurity in the mPEG-diol product. The presence of diol impurities can lead to undesired cross-linking in subsequent reactions.

Methodology:

- Instrumentation: A reverse-phase HPLC (RP-HPLC) system with a suitable detector, such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS).
- Column: A C18 or other suitable reversed-phase column.
- Mobile Phase: A gradient of water and an organic solvent, such as acetonitrile, is typically used.
- Principle: The separation is based on the difference in polarity between the monofunctional mPEG-diol and the difunctional PEG-diol. The diol, having two hydroxyl end-groups, is more polar and will typically have a different retention time than the mPEG-diol.
- Quantification: The percentage of diol impurity can be determined by comparing the peak area of the diol to the total peak area of all PEG species.

Mass Verification by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

Objective: To confirm the molecular weight distribution and the mass of the individual polymer chains.

Methodology:



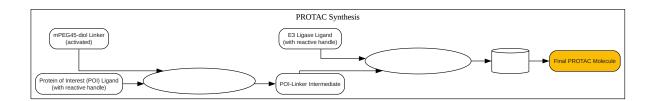
- Matrix: A suitable matrix (e.g., 2,5-dihydroxybenzoic acid) is chosen to co-crystallize with the polymer.
- Sample Preparation: The mPEG45-diol sample is mixed with the matrix solution and spotted onto a MALDI target plate.
- Analysis: The sample is irradiated with a laser, causing desorption and ionization of the
 polymer molecules. The time it takes for the ions to travel to the detector is proportional to
 their mass-to-charge ratio, allowing for the determination of the molecular weight of each
 polymer chain in the distribution.

Application in PROTAC Development: An Experimental Workflow

mPEG45-diol is frequently used as a linker to connect a protein of interest (POI) binder and an E3 ligase binder in a PROTAC molecule. The length and flexibility of the PEG linker are critical for inducing the formation of a stable ternary complex (POI-PROTAC-E3 ligase), which leads to the ubiquitination and subsequent degradation of the POI.

PROTAC Synthesis Workflow

The synthesis of a PROTAC using an mPEG-diol linker typically involves a multi-step process. The following diagram illustrates a general synthetic workflow.



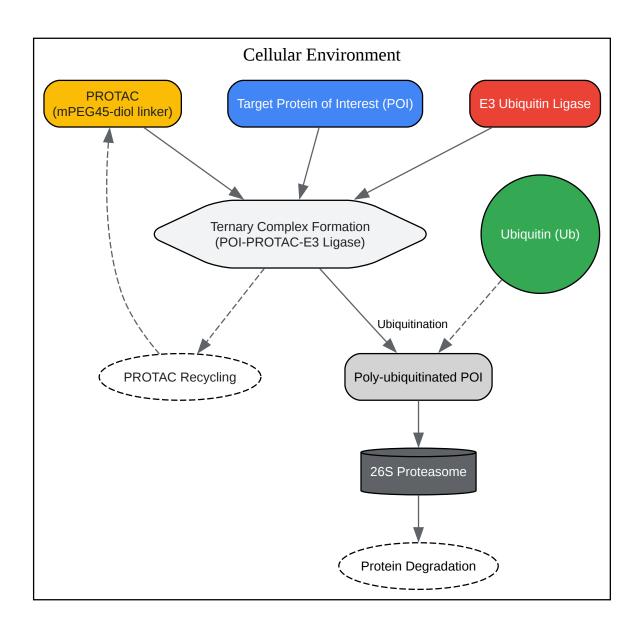
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Caption: A generalized workflow for the synthesis of a PROTAC molecule using an mPEG-diol linker.

PROTAC-Mediated Protein Degradation Pathway

Once synthesized, the PROTAC is introduced into a cellular system to induce the degradation of the target protein. The mechanism of action is depicted in the following signaling pathway diagram.



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Caption: The catalytic cycle of PROTAC-mediated protein degradation.

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